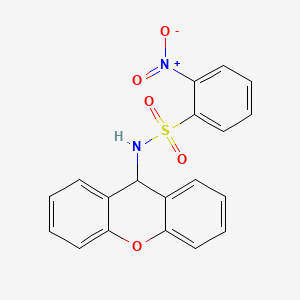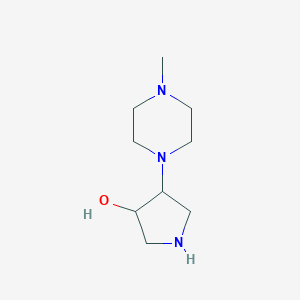
2-(2-Iodo-phenoxy)-acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Iodo-phenoxy)-acetonitrile is an organic compound characterized by the presence of an iodine atom attached to a phenoxy group, which is further connected to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-phenoxy)-acetonitrile typically involves the reaction of 2-iodophenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Iodo-phenoxy)-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles.
Oxidation: The phenoxy group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.
Oxidation: Formation of phenoxyacetic acid derivatives.
Reduction: Formation of 2-(2-Iodo-phenoxy)-ethylamine.
Applications De Recherche Scientifique
2-(2-Iodo-phenoxy)-acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Iodo-phenoxy)-acetonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in radiolabeling studies, the iodine atom can be replaced with a radioactive isotope, allowing the compound to bind to specific proteins or receptors for imaging purposes. The pathways involved typically include nucleophilic substitution and binding to target sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(2-Iodophenoxy)acetate
- 2-[(2-Iodophenoxy)methyl]-1,3-dimethylbenzene
- (4-Amino-2-iodo-phenoxy)-acetic acid methyl ester
Uniqueness
2-(2-Iodo-phenoxy)-acetonitrile is unique due to its specific functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research purposes.
Propriétés
Formule moléculaire |
C8H6INO |
|---|---|
Poids moléculaire |
259.04 g/mol |
Nom IUPAC |
2-(2-iodophenoxy)acetonitrile |
InChI |
InChI=1S/C8H6INO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,6H2 |
Clé InChI |
RVNMHOWVDOKQGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OCC#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Aminophenoxy)butoxy]aniline](/img/structure/B13985563.png)


![(2R,3S,5R)-5-{2-amino-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13985578.png)


![7-[3,5-Dihydroxy-2-(3-oxooctyl)cyclopentyl]-6-oxoheptanoic acid](/img/structure/B13985590.png)



![N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide](/img/structure/B13985610.png)


![3-benzyl-2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B13985628.png)
